

Dihydrosanguinarine: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dihydrosanguinarine**

Cat. No.: **B1196270**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosanguinarine (DHS), a benzophenanthridine alkaloid, is a key metabolite of the more widely known compound, sanguinarine. Initially identified as a natural product in various plant species of the Papaveraceae family, its significance has grown from being a biosynthetic precursor to a molecule with distinct and potent biological activities. This technical guide provides a comprehensive overview of the discovery and history of **dihydrosanguinarine**, its physicochemical properties, and detailed methodologies for its isolation, chemical synthesis, and biosynthesis. Furthermore, it delves into its mechanisms of action, particularly its role in activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inducing apoptosis. Quantitative data on its cytotoxic and antimicrobial activities are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its scientific context.

Discovery and History

Dihydrosanguinarine's history is intrinsically linked to that of its parent compound, sanguinarine, which was isolated in the 19th century from bloodroot (*Sanguinaria canadensis*). For many years, **dihydrosanguinarine** was primarily understood as a metabolic intermediate. In the biosynthetic pathway, (S)-scoulerine is converted through a series of enzymatic steps, including the action of cheilanthifoline synthase and stylopine synthase, to produce

dihydrosanguinarine. It is the immediate precursor to sanguinarine, which is formed via the action of dihydrobenzophenanthridine oxidase.

While its presence in plant extracts was implicitly known, one of the notable early identifications of **dihydrosanguinarine** as a distinct alkaloid in scientific literature dates back to studies on plants from the Papaveraceae and Fumariaceae families. For instance, a 1984 paper by Israilov, Melikov, and Murav'eva reported the presence of various alkaloids, including **dihydrosanguinarine**, in the genus *Dicentra*.^[1] It has since been isolated from numerous other plant sources, including *Macleaya cordata*, *Corydalis adunca*, *Lamprocapnos spectabilis*, and *Argemone mexicana*.^[1]

Initially considered less significant than its oxidized counterpart, research in the late 20th and early 21st centuries began to uncover its unique biological profile. It was identified as a principal metabolite of sanguinarine in mammals, suggesting a role in the *in vivo* detoxification and activity of sanguinarine-containing preparations.^[2] More recent studies have focused on its specific bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects, establishing **dihydrosanguinarine** as a molecule of interest for drug discovery and development.^[3]

Physicochemical Properties

Dihydrosanguinarine is a structurally complex alkaloid with the following properties:

Property	Value	Reference(s)
IUPAC Name	13-Methyl-13,14-dihydro- 2H,10H-[4] [5]benzodioxolo[5,6-c][4] [5]dioxolo[4,5-i]phenanthridine	[1][6]
Molecular Formula	C ₂₀ H ₁₅ NO ₄	[6]
Molar Mass	333.34 g/mol	[6]
CAS Number	3606-45-9	[6]
Appearance	White to off-white powder	[3]
Solubility	Soluble in DMSO (e.g., 10 mM), methanol, and ethanol; poorly soluble in water. Stability is highest in strongly acidic media (pH 2).	[3]

Methods of Production and Purification

Dihydrosanguinarine can be obtained through extraction from natural sources, chemical synthesis via reduction of sanguinarine, or through heterologous biosynthesis in engineered microorganisms.

Isolation from Natural Sources (*Macleaya cordata*)

Dihydrosanguinarine is often co-extracted with other major alkaloids like sanguinarine and chelerythrine from the fruits or whole plant of *Macleaya cordata*. Advanced chromatographic techniques are required for its purification.

This method allows for the efficient preparative separation of alkaloids from a crude extract.

- Preparation of Crude Extract:
 - Air-dry and grind the whole plant or fruits of *Macleaya cordata*.
 - Perform an exhaustive extraction with 95% ethanol.

- Evaporate the solvent under reduced pressure to obtain a concentrated extract.
- Resuspend the extract in an acidic aqueous solution (e.g., 1% H_2SO_4) and filter.
- Basify the filtrate with 10% NaOH to a pH of ~10 to precipitate the total alkaloids.
- Collect the precipitate by filtration, wash with water, and dry to yield the crude alkaloid extract.^[7]

• Chromatographic Separation:

- Instrumentation: A high-speed counter-current chromatograph (HSCCC).
- Two-Phase Solvent System: Prepare a mixture of Chloroform-Ethyl Acetate-Methanol-Water (3:1:3:2, v/v/v/v).
- Mobile Phase (Upper Phase): To the upper organic phase, add HCl to a final concentration of 10 mM.
- Stationary Phase (Lower Phase): To the lower aqueous phase, add triethylamine (TEA) as the retainer to a final concentration of 10 mM.
- Procedure:
 - Fill the CCC column with the stationary phase.
 - Dissolve the crude extract (e.g., 2.0 g) in a suitable volume of the solvent system.
 - Inject the sample into the column.
 - Rotate the column at an appropriate speed (e.g., 850 rpm) and pump the mobile phase at a flow rate of 2.0 mL/min.
 - Monitor the effluent using a UV detector at 280 nm.
 - Collect fractions based on the resulting chromatogram. The distinct pH zones created in the column will separate the alkaloids based on their pKa values.

- Analysis and Purification: Analyze the collected fractions by HPLC. Combine fractions containing pure **dihydrosanguinarine** and evaporate the solvent to yield the purified compound. The purity should be confirmed by NMR and MS analysis.[8]

[Click to download full resolution via product page](#)

Workflow for the isolation of **Dihydrosanguinarine**.

Chemical Synthesis

Dihydrosanguinarine can be readily synthesized by the chemical reduction of sanguinarine, which is often more abundant in plant extracts. The iminium bond ($\text{C}=\text{N}^+$) in sanguinarine is susceptible to hydride attack.

- Reaction Setup:
 - In a round-bottom flask, dissolve sanguinarine (1 equivalent) in absolute methanol (MeOH) under an inert atmosphere (e.g., Argon or Nitrogen).
 - Cool the solution to 0°C in an ice bath with continuous stirring.
- Reduction:
 - Prepare a solution of sodium borohydride (NaBH_4 , 2-4 equivalents) in absolute methanol.
 - Add the NaBH_4 solution dropwise to the stirred sanguinarine solution over 15-30 minutes, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

- Monitoring:
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sanguinarine spot has been completely consumed.
- Workup and Purification:
 - Quench the reaction by slowly adding an equal volume of cold water to the flask. This will decompose any excess NaBH₄ and may cause the product to precipitate.
 - Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry under a vacuum.
 - If no precipitate forms, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
 - The crude **dihydrosanguinarine** can be further purified by column chromatography on silica gel if necessary.[9]

Heterologous Biosynthesis in *Saccharomyces cerevisiae*

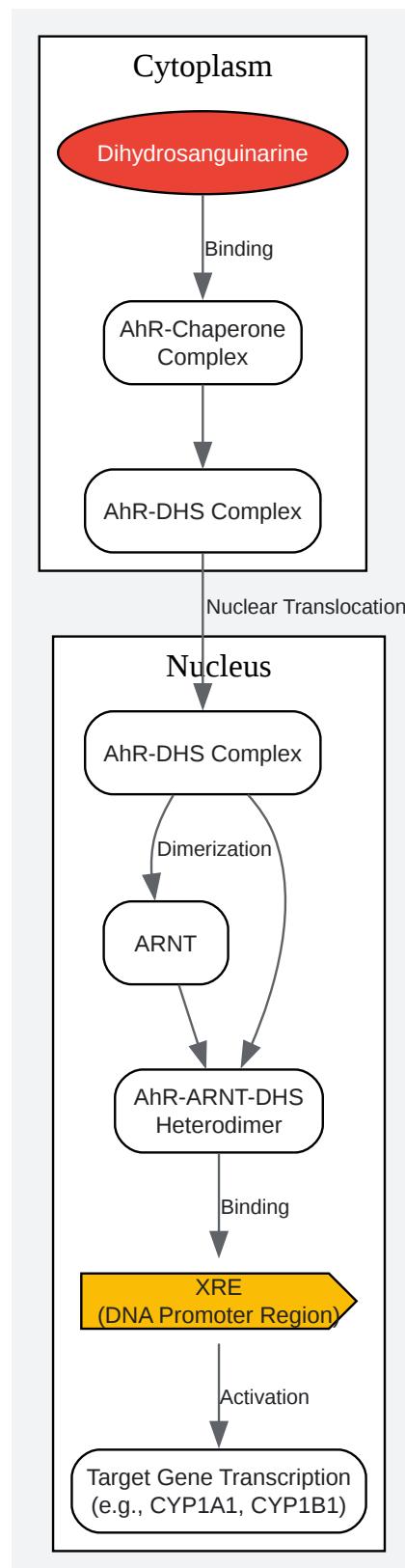
A 10-gene plant pathway has been reconstituted in yeast to produce **dihydrosanguinarine** from a simple precursor.[10] This represents a sustainable and scalable production platform.

- Strain Engineering:
 - Use a suitable *S. cerevisiae* strain (e.g., CEN.PK2-1C).
 - Sequentially integrate the expression cassettes for the 10 required plant enzymes into the yeast genome using CRISPR/Cas9 or other genomic integration tools. The enzymes required to convert the precursor (R,S)-norlaudanosoline to **dihydrosanguinarine** are:
 - Norcoclaurine synthase (NCS)

- Norcoclaurine 6-O-methyltransferase (6OMT)
- Coclaurine N-methyltransferase (CNMT)
- N-methylcoclaurine 3'-hydroxylase (NMCH)
- 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
- Berberine bridge enzyme (BBE)
- Cheilanthifoline synthase (CFS)
- Stylopine synthase (SPS)
- Tetrahydroprotoberberine N-methyltransferase (TNMT)
- N-methylstylopine 14-hydroxylase (MSH)

- Fermentation:
 - Culture the engineered yeast strain in a defined minimal medium.
 - Provide the initial precursor, (R,S)-norlaudanosoline, to the culture medium.
 - Incubate at 30°C with shaking for 3-5 days.
- Extraction and Purification:
 - Separate the yeast cells from the culture medium by centrifugation.
 - Perform a solvent extraction of both the cell pellet and the supernatant to recover the produced alkaloids.
 - Analyze and purify the **dihydrosanguinarine** from the extract using HPLC and mass spectrometry.[10][11]

Biological Activity and Mechanisms of Action


Dihydrosanguinarine exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Dihydrosanguinarine has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This pathway is crucial for regulating xenobiotic metabolism and immune responses.

- Mechanism: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.
 - Ligand Binding: **Dihydrosanguinarine** enters the cell and binds to the AhR.
 - Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.
 - Dimerization: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
 - DNA Binding: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes.
 - Gene Transcription: This binding initiates the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolism and detoxification.[\[12\]](#)[\[13\]](#)

This activation has been shown to enhance tryptophan metabolism and modulate intestinal immune function.[\[4\]](#)

[Click to download full resolution via product page](#)

Dihydrosanguinarine-mediated AhR signaling pathway.

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in 96-well plates.
 - Co-transfect the cells with two plasmids:
 - A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple XREs.
 - A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization of transfection efficiency).
- Compound Treatment:
 - After 24 hours, replace the medium with fresh medium containing various concentrations of **dihydrosanguinarine** (e.g., 0.1 to 100 μ M). Include a vehicle control (DMSO) and a positive control (e.g., TCDD).
 - Incubate the cells for another 18-24 hours.
- Lysis and Luminescence Measurement:
 - Remove the medium and lyse the cells using a passive lysis buffer.
 - Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity, which corresponds to AhR activation.
 - Subsequently, measure the Renilla luciferase activity in the same well.
- Data Analysis:
 - Normalize the firefly luminescence readings to the Renilla luminescence readings for each well.
 - Calculate the fold activation relative to the vehicle control.

- Plot the fold activation against the log of the **dihydrosanguinarine** concentration to determine the EC₅₀ (half-maximal effective concentration).[4][5]

Cytotoxicity and Induction of Apoptosis

Dihydrosanguinarine exhibits cytotoxic effects against various cancer cell lines, although it is generally less potent than sanguinarine.[14] Its mechanism involves the induction of the intrinsic apoptotic pathway.

- Mechanism:

- Mitochondrial Disruption: **Dihydrosanguinarine** induces the dissipation of the mitochondrial membrane potential ($\Delta\Psi_m$).
- Caspase Activation: This disruption leads to the release of cytochrome c and the subsequent activation of initiator caspase-9.
- Executioner Caspase: Caspase-9 activates the executioner caspase-3.
- Apoptosis: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][14]

At higher concentrations, **dihydrosanguinarine** can also induce necrosis.[14]

Quantitative Bioactivity Data

Cell Line	Cancer Type	Assay	Endpoint / Value	Reference(s)
HL-60	Human Promyelocytic Leukemia	MTT	Decreased viability to 52% at 20 μ M (24h exposure)	[9][14]
NCI-H1975	Human Lung Adenocarcinoma	MTT	IC ₅₀ = 19.14 μ M (72h exposure)	[15]
A549	Human Lung Carcinoma	MTT	IC ₅₀ > 30 μ M (72h exposure)	[15]

Note: For comparison, the IC_{50} of sanguinarine in HL-60 cells is approximately 0.9 μM after only 4 hours of exposure, highlighting the lower cytotoxic potency of **dihydrosanguinarine**.[\[9\]](#) [\[14\]](#)

Organism	Type	Activity / Value	Reference(s)
Leishmania sp.	Protozoan	$IC_{50} = 0.014 \mu M$	[15]
Botrytis cinerea	Fungus	95.16% mycelial growth inhibition at 50 μM	[15]
Gram-positive bacteria (general)	Bacteria	Reported inhibitory activity (e.g., against <i>S. aureus</i> , <i>B. subtilis</i>)	[3]

Conclusion

Dihydrosanguinarine has evolved from being viewed as a mere biosynthetic intermediate to a pharmacologically active molecule with significant potential. Its discovery in a variety of medicinal plants and its role as a key *in vivo* metabolite of sanguinarine underscore its biological relevance. With established methods for its isolation, synthesis, and large-scale biotechnological production, the path is clear for more extensive investigation. The elucidation of its activity on the AhR pathway provides a concrete mechanism for its immunomodulatory and metabolic effects, while its pro-apoptotic properties, though less potent than sanguinarine, offer a potentially safer therapeutic window. For researchers in drug development, **dihydrosanguinarine** represents a valuable natural product scaffold for exploring new therapies in oncology, immunology, and infectious diseases. The detailed protocols and quantitative data presented in this guide serve as a foundational resource to accelerate such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydrosanguinarine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrosanguinarine - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Dihydrosanguinarine | C₂₀H₁₅NO₄ | CID 124069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering *Saccharomyces cerevisiae* to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Dihydrosanguinarine: A Technical Guide to its Discovery, Chemistry, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196270#discovery-and-history-of-dihydrosanguinarine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com